molecular formula C6H5NNaO3+ B12690338 1,3-Benzenediol, 4-nitroso-, monosodium salt CAS No. 5461-28-9

1,3-Benzenediol, 4-nitroso-, monosodium salt

Cat. No.: B12690338
CAS No.: 5461-28-9
M. Wt: 162.10 g/mol
InChI Key: YLUQPYBVXPEPLS-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4-nitroso-, monosodium salt, also known as 4-nitrosobenzene-1,3-diol monosodium salt, is a chemical compound with the molecular formula C₆H₅NNaO₃. It is a derivative of resorcinol, where a nitroso group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-nitroso-, monosodium salt typically involves the nitration of resorcinol (1,3-benzenediol) followed by the reduction of the nitro group to a nitroso group. The reaction conditions often include the use of nitric acid and a reducing agent such as sodium dithionite. The final step involves neutralizing the compound with sodium hydroxide to form the monosodium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-nitroso-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenediol, 4-nitroso-, monosodium salt has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-nitroso-, monosodium salt involves its interaction with various molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites .

Comparison with Similar Compounds

1,3-Benzenediol, 4-nitroso-, monosodium salt can be compared with other similar compounds such as:

    Resorcinol (1,3-benzenediol): Lacks the nitroso group, making it less reactive in certain redox reactions.

    4-Nitroresorcinol (1,3-benzenediol, 4-nitro-): Contains a nitro group instead of a nitroso group, leading to different chemical properties and reactivity.

    4-Aminoresorcinol (1,3-benzenediol, 4-amino-):

Properties

CAS No.

5461-28-9

Molecular Formula

C6H5NNaO3+

Molecular Weight

162.10 g/mol

IUPAC Name

sodium;4-nitrosobenzene-1,3-diol

InChI

InChI=1S/C6H5NO3.Na/c8-4-1-2-5(7-10)6(9)3-4;/h1-3,8-9H;/q;+1

InChI Key

YLUQPYBVXPEPLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)N=O.[Na+]

Origin of Product

United States

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